molecular formula C10H7BrO3 B15199819 (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid

(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid

Cat. No.: B15199819
M. Wt: 255.06 g/mol
InChI Key: JDXFDXTZXXJCQT-SNAWJCMRSA-N
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Description

(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is a high-purity chemical intermediate intended for research and development purposes. As a brominated oxobutenoic acid derivative, this compound is characterized by an α,β-unsaturated ketone carboxylic acid structure, which makes it a valuable electrophilic building block in organic synthesis . The bromine atom at the 3-position of the phenyl ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of more complex molecular architectures . This compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may exhibit hazardous properties. It is recommended to store the compound sealed in a dry environment at room temperature to maintain its stability and purity . Please note: The specific data provided is based on the well-documented 4-bromophenyl analog of this compound . The properties and research applications for the 3-bromophenyl isomer are expected to be similar but may have distinct reactivity profiles and physical characteristics that require verification by the researcher.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

(E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+

InChI Key

JDXFDXTZXXJCQT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid typically involves the bromination of a precursor compound, followed by a series of condensation and oxidation reactions. One common method includes the bromination of phenylacetic acid derivatives, followed by aldol condensation with acetylacetone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

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Scientific Research Applications of (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid

(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and materials science . This compound, also known as 3-(4-bromobenzoyl) prop-2-enoic acid, is used as a building block for synthesizing complex molecules with potential biological activities .

Pharmaceutical Research and Development

  • (E)-4-oxo-crotonamide derivatives: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid serves as a key intermediate in synthesizing (E)-4-oxo-crotonamide derivatives, which have shown promise as antituberculosis agents . These derivatives exhibit activity against Mycobacterium tuberculosis (MTB), including drug-resistant clinical isolates .
  • Protein Kinase B (PknB) Inhibitors: This compound is utilized in the synthesis of substituted 4-oxo-crotonic acid derivatives, a class of PknB inhibitors that can disrupt M. tb cell division and cell-wall biosynthesis . By modifying the structure of (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, researchers have achieved significant improvements in enzyme affinity, leading to more potent inhibitors .
  • Bacteriostatic Agents: Derivatives of 4-oxo-2-crotonamide, synthesized using (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, have demonstrated bacteriostatic effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis .
  • Anticancer agents: OSe N-substituted maleanilic acids, derived from (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, exhibit potential anticancer properties .

Organic Synthesis

  • Heterocyclic Compounds: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a versatile precursor for synthesizing various heterocyclic compounds, including pyridine, pyrimidine, phthalazinhydrazone, benzisoxazolone, thiadiazole, imidazolothiadiazole, and pyridazinone derivatives .
  • Michael and aza-Michael Adducts: This compound undergoes reactions with nucleophilic species, such as thiourea, ethylcyanoacetate, malononitrile, and acetylacetone, to form Michael and aza-Michael adducts, which can be further cyclized to generate complex heterocyclic systems .

Material Science

  • Fluorescent Compounds: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid can be used to create fluorescent compounds for labeling mitochondria with high sensitivity and specificity .

Data Table

ApplicationDescription
Antituberculosis AgentsUsed to synthesize (E)-4-oxo-crotonamide derivatives active against Mycobacterium tuberculosis .
Protein Kinase B (PknB) InhibitorsEmployed in creating substituted 4-oxo-crotonic acid derivatives that inhibit PknB, disrupting M. tb cell division and cell-wall biosynthesis .
Bacteriostatic AgentsUsed in the preparation of 4-oxo-2-crotonamide derivatives with bacteriostatic effects against various bacterial strains, including antibiotic-resistant ones .
Synthesis of HeterocyclesPrecursor for synthesizing diverse heterocyclic compounds like pyridine, pyrimidine, and thiadiazole derivatives .
Fluorescent LabelingUsed to create fluorescent compounds for labeling mitochondria with high sensitivity and specificity .
Anticancer AgentsBuilding block in the synthesis of OSe N-substituted maleanilic acids, demonstrating potential anticancer properties .

Case Studies

  • Synthesis of Antituberculosis Agents: A series of novel (E)-4-oxo-2-crotonamide derivatives were designed and synthesized using (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, and their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) was evaluated . Compound IIIa16 exhibited the best activity, with a minimum inhibitory concentration (MIC) of 0.125 μg/mL against MTB and a MIC in the range of 0.05–0.48 μg/mL against drug-resistant clinical MTB isolates .
  • Development of PknB Inhibitors: A high throughput screen using PknB identified (E)-methyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate (YH-8) as a PknB inhibitor . Further SAR investigations, utilizing (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid derivatives, led to a significant improvement in enzyme affinity and increased potency against PknB .
  • Synthesis of Heterocyclic Compounds: The treatment of 3-(4-bromobenzoyl) prop-2-enoic acid with thiourea, ethylcyanoacetate malononitrile & acetylacetone in the presence of amm.acetate and / or piperidine , 2- amino-5-phthalimidomethy l1,3,4-thiadiazole, methyl thioglycolate 4- bromoaniline and ethylacetoacetate afforded Michael and aza- Michael adduct that cyclized by hydroxyl amine and hydrazine hydrate, respectively .

Mechanism of Action

The mechanism of action of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Isomers and Positional Bromine Variants
Compound Name Substituent Position Molecular Formula Key Properties Applications Reference
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid 4-Bromophenyl C₁₀H₇BrO₃ Higher electrophilicity due to para-bromo; used in phthalazinone synthesis Organic intermediates, HIV-1 inhibitor precursors
(2E)-4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid 2-Bromo-4-methylphenyl C₁₁H₁₀BrNO₃ Steric hindrance from methyl; LCMS/GCMS analytical compatibility Pharmaceutical intermediates
(2Z)-4-(2-Bromo-3-hydroxyphenyl)-4-oxobut-2-enoic acid 2-Bromo-3-hydroxyphenyl C₁₀H₇BrO₅ Z-configuration reduces conjugation; hydroxyl enhances polarity Biochemical research (PDB ID: E9S)

Key Findings :

  • Positional Effects : The para-bromo isomer (4-bromophenyl) exhibits greater electrophilicity than the meta (3-bromophenyl) or ortho (2-bromophenyl) isomers, influencing reaction kinetics in nucleophilic additions .
  • Steric Effects : Methyl groups (e.g., 4-methyl in ) reduce reactivity by hindering access to the β-carbon, whereas bromine enhances electrophilicity .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Key Properties Applications Reference
(2E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid 3-Carbamoylanilino C₁₁H₁₀N₂O₄ Hydrogen-bonding capacity from amide; increased solubility in polar solvents Medicinal chemistry (enzyme inhibitors)
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl C₁₀H₇NO₅ Strong electron-withdrawing nitro group; high acidity (pKa ~1.5) Reactive intermediate in nitroarene chemistry
N-(4-Fluorophenyl)maleamic acid 4-Fluoroanilino C₁₀H₈FNO₃ Fluorine’s electronegativity enhances stability; used in peptide conjugates Bioconjugation, polymer chemistry

Key Findings :

  • Electron-Withdrawing Groups : Nitro () and bromo () substituents increase β-carbon electrophilicity, accelerating Michael additions.
  • Amino Derivatives: Anilino groups (e.g., 3-carbamoyl in ) enable hydrogen bonding, improving binding affinity in enzyme inhibitors .
Stereochemical and Configurational Variants
Compound Name Configuration Molecular Formula Key Properties Applications Reference
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Z C₁₁H₁₁NO₃ Reduced solubility in water; pKa = 2.81 Acid-base titration studies
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid Z C₁₁H₉NO₄ Altered stereoelectronic effects; forms intramolecular H-bonds Asymmetric synthesis

Key Findings :

  • E vs. Z Isomers: The E-configuration in (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid allows extended conjugation, whereas Z-isomers () exhibit bent geometries, reducing resonance stabilization .

Biological Activity

(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid, often referred to as 4-(3-bromophenyl)-4-oxo-but-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid features a bromophenyl group attached to a butenoic acid backbone. Its synthesis typically involves the reaction of 3-bromobenzoyl chloride with malonic acid derivatives under basic conditions, yielding the desired product through a series of condensation reactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10_{10}H8_{8}BrO3_{3}
Molecular Weight272.07 g/mol
Melting Point150-152 °C
SolubilitySoluble in DMSO, ethanol

Antimicrobial Activity

Research indicates that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study : A study conducted by Rizk et al. demonstrated that derivatives of 4-oxo-but-2-enoic acids displayed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it induces apoptosis in various cancer cell lines, including human cervix carcinoma cells. The mechanism is believed to involve the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings : A study highlighted that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. This suggests a strong potential for development as an anticancer agent .

Mechanistic Insights

The biological activity of (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid can be attributed to its ability to interact with cellular targets:

  • DNA Binding : Studies using viscometric methods have confirmed that this compound can intercalate into DNA, leading to structural modifications that may trigger apoptotic pathways .
  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer proliferation and survival, including topoisomerases and kinases associated with cell cycle regulation .

Toxicological Profile

Toxicity assessments indicate that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid has a low toxicity profile. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses, which is promising for its potential therapeutic applications .

Table 2: Toxicity Assessment Results

Test TypeResult
LD50>2000 mg/kg
Organ HistopathologyNo significant pathological changes observed

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The conjugated carbonyl system undergoes nucleophilic attacks at the β-carbon, facilitated by the electron-withdrawing bromine substituent.

Reaction Reagents/Conditions Products Yield Ref.
Michael Addition with AminesPiperidine, ethanol, reflux5-(3-Bromophenyl)-2,3-dihydrofuran-2-one derivatives68–75%
Thiol AdditionMethyl thioglycolate, piperidine2-Methoxycarbonyl methylthio-4-(3-bromophenyl)-4-oxobut-2-enoate62%
Cyanoacetate AdditionEthyl cyanoacetate, NH₄OAcEthyl-2-amino-4-carboxy-6-(3-bromophenyl)nicotinateMixture

Mechanism : The α,β-unsaturated carbonyl acts as a Michael acceptor, with nucleophiles attacking the β-position. The bromophenyl group enhances electrophilicity, accelerating reactivity .

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic synthesis via cyclization with binucleophiles.

Reaction Reagents/Conditions Products Yield Ref.
Hydrazine CyclizationHydrazine hydrate, ethanol1(2H)-Phthalazinone derivatives71%
Hydroxylamine CyclizationNH₂OH·HCl, pyridineBenzisoxazole derivatives65%
Thiourea CyclizationCS(NH₂)₂, EtONa1,3,4-Thiadiazole derivatives58%

Key Insight : Hydrazine induces sequential condensation and cyclization, forming phthalazinones, while hydroxylamine favors benzisoxazole formation due to thermodynamic stability .

Esterification and Amidation

The carboxylic acid group undergoes derivatization to enhance solubility or reactivity.

Reaction Reagents/Conditions Products Yield Ref.
EsterificationCH₃OH, H₂SO₄Methyl (2E)-4-(3-bromophenyl)-4-oxobut-2-enoate88%
Amide FormationNH₃, DCC(2E)-4-(3-Bromophenyl)-4-oxobut-2-enamide76%

Conditions : Esterification typically uses acidic methanol, while amidation employs coupling agents like DCC .

Diels-Alder Reactions

The α,β-unsaturated system participates in [4+2] cycloadditions with dienes.

Reaction Reagents/Conditions Products Yield Ref.
Cycloaddition with 1,3-ButadieneToluene, 80°C6-(3-Bromophenyl)-3,4-dihydro-2H-pyran-2-one52%

Stereochemistry : The E-geometry of the starting material directs endo selectivity in adduct formation.

Reduction Reactions

Selective reduction of the carbonyl or double bond is achievable.

Reaction Reagents/Conditions Products Yield Ref.
NaBH₄ ReductionNaBH₄, CH₃OH4-(3-Bromophenyl)-4-hydroxybut-2-enoic acid60%
Catalytic HydrogenationH₂, Pd/C4-(3-Bromophenyl)butanoic acid85%

Note : NaBH₄ selectively reduces the carbonyl group, while hydrogenation saturates the double bond.

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura couplings for aryl diversification.

Reaction Reagents/Conditions Products Yield Ref.
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂4-(Biphenyl)-4-oxobut-2-enoic acid derivatives78%

Catalysis : Pd-based catalysts mediate aryl-aryl bond formation under mild conditions.

Q & A

Q. What are the recommended methods for synthesizing (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid?

Methodological Answer: Synthesis typically involves coupling a 3-bromophenyl precursor with a but-2-enoic acid derivative. Key steps include:

  • Base-catalyzed condensation : Use sodium ethoxide or similar bases to facilitate enolate formation and subsequent coupling .
  • Protection of reactive groups : To prevent undesired side reactions, protect the carboxylic acid moiety during synthesis .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) or melting point analysis .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Validation Method
Coupling3-Bromophenylamine, NaOEt, THF, 60°C65–75HPLC (C18 column, 95% purity)
DeprotectionHCl (aq.), reflux85–90NMR (δ 12.1 ppm for -COOH)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds) and assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .
  • Mass spectrometry (LCMS/GCMS) : Verify molecular weight (C₁₀H₇BrO₃: ~271.06 g/mol) and detect impurities .
  • Elemental analysis : Ensure C, H, Br, and O percentages align with theoretical values (±0.3%) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store at room temperature in a desiccator to prevent hydrolysis of the α,β-unsaturated ketone .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Avoid prolonged exposure to moisture .
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR data with FTIR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λₘₐₓ ~260 nm for conjugated systems) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Isotopic labeling : Use ¹³C-labeled analogs to confirm assignments in crowded spectral regions .

Q. Example Workflow :

Acquire ¹H/¹³C NMR, FTIR, and HRMS data.

Perform DFT optimization of the proposed structure.

Compare experimental vs. simulated spectra to identify mismatches .

Q. What experimental design strategies mitigate degradation during biological assays?

Methodological Answer:

  • Temperature control : Maintain assays at 4°C or use continuous cooling to slow hydrolysis .
  • Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to aqueous buffers to reduce oxidative degradation .
  • Real-time monitoring : Use inline UV probes or LCMS to track compound integrity during long-term experiments .

Q. Table 2: Degradation Mitigation Protocols

FactorStrategyValidation Method
HydrolysisUse non-aqueous solvents (e.g., DMSO)HPLC retention time shift
OxidationAdd 0.1% BHT to solutionsLCMS detection of oxidation byproducts

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : The bromine atom directs incoming electrophiles to the meta position, enabling regioselective functionalization .
  • Suzuki-Miyaura coupling : Use Pd catalysts to replace Br with aryl/alkyl groups. Optimize conditions (e.g., 80°C, K₂CO₃ base) for high yields .
  • Steric effects : The bulky bromophenyl group may slow reaction kinetics; increase catalyst loading (5 mol% Pd) to compensate .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2) based on the α,β-unsaturated ketone’s electrophilicity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How can researchers optimize synthetic routes for scalability without compromising yield?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during condensation steps .
  • Green chemistry principles : Replace THF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
  • DoE (Design of Experiments) : Use factorial design to optimize temperature, catalyst loading, and stoichiometry .

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